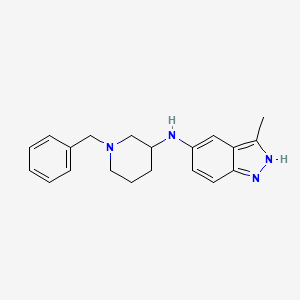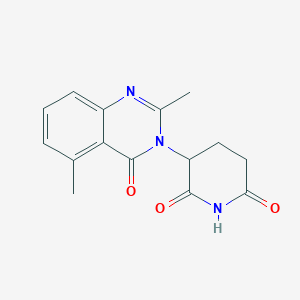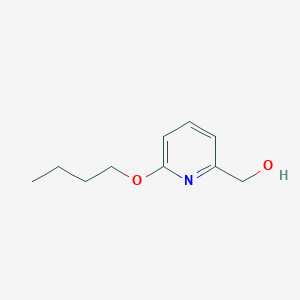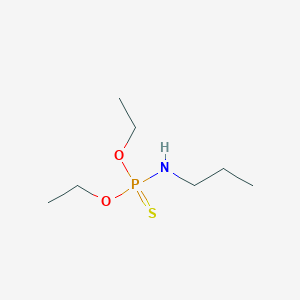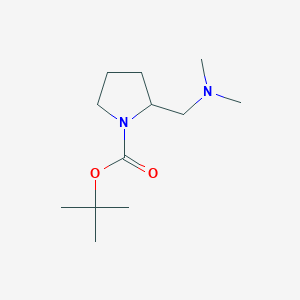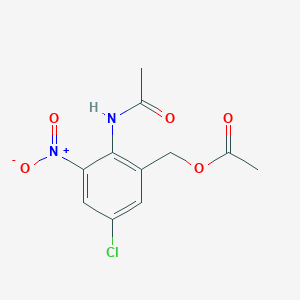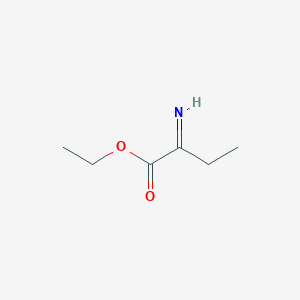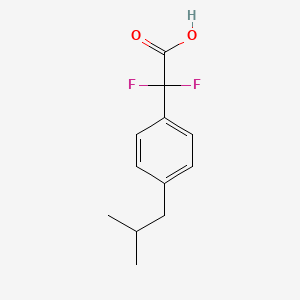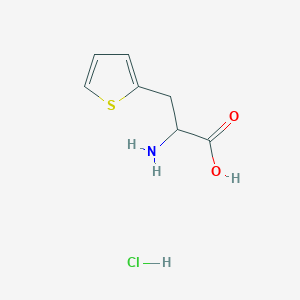
3-Thiophen-2-yl-L-alanine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-yl-L-alanine hydrochloride typically involves the reaction of thiophene-2-carboxylic acid with L-alanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3-Thiophen-2-yl-L-alanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amides and esters.
科学的研究の応用
3-Thiophen-2-yl-L-alanine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Thiophen-2-yl-L-alanine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with other biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
3-(Thianaphthen-3-yl)-L-alanine hydrochloride: Similar structure but with a benzo[b]thiophene ring.
3-(Benzo[b]thiophen-3-yl)-L-alanine hydrochloride: Another analog with a benzo[b]thiophene ring.
Uniqueness
3-Thiophen-2-yl-L-alanine hydrochloride is unique due to its specific thiophene ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in research applications where specific interactions with biomolecules are required .
特性
分子式 |
C7H10ClNO2S |
|---|---|
分子量 |
207.68 g/mol |
IUPAC名 |
2-amino-3-thiophen-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h1-3,6H,4,8H2,(H,9,10);1H |
InChIキー |
BKOMLSDJTRAHDX-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


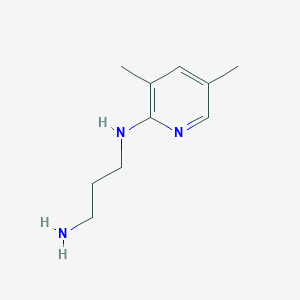
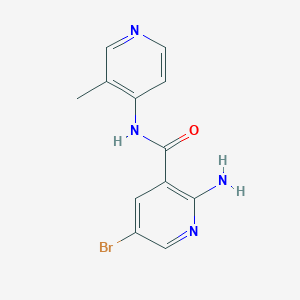
![Methyl tricyclo[3.3.1.13,7]decane-2-carboxylate](/img/structure/B8607020.png)
![2-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B8607025.png)
![4-[(1R)-2-amino-1-hydroxyethyl]-2-fluorophenol](/img/structure/B8607029.png)
![2-(Chloromethyl)-3-methyl-5-[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B8607032.png)
